molecular formula C16H25N3O B7918193 (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918193
M. Wt: 275.39 g/mol
InChI Key: DTZIWVGVIOYQRB-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral peptidomimetic compound characterized by a piperidine ring substituted at the 3-position with a benzyl-methyl-amino group and a propan-1-one backbone. Its stereochemistry—(S)-configuration at the amino-bearing carbon and (R)-configuration at the piperidine substituent—plays a critical role in its physicochemical and biological properties.

The compound has been utilized in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZIWVGVIOYQRB-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Triflate Intermediate Formation

A proven strategy involves converting enantiopure α-hydroxy acid esters to triflate esters, enabling nucleophilic displacement with aminopiperidine derivatives. For example, methyl (S)-2-hydroxypropanoate can be treated with triflic anhydride to generate a reactive triflate intermediate. Subsequent reaction with (R)-3-(benzyl-methyl-amino)piperidine induces an Sₙ2 mechanism, inverting the configuration at the reaction site to yield methyl (R)-2-[(3-(benzyl-methyl-amino)piperidin-1-yl)]propanoate. Acidic hydrolysis then cleaves the ester to the corresponding carboxylic acid, which undergoes decarboxylative amination to introduce the primary amine group.

Piperidine Ring Functionalization

The (R)-3-(benzyl-methyl-amino)piperidine subunit is synthesized via reductive amination or alkylation.

Reductive Amination of Piperidine Derivatives

3-Ketopiperidine can undergo reductive amination with benzylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6. This method selectively generates the (R)-configured amine with >90% enantiomeric excess (ee) when employing a chiral catalyst such as (R)-BINAP-ruthenium complexes. The product is isolated via distillation (yield: 78–85%) and characterized by ¹H-NMR (δ 2.8–3.2 ppm for N–CH₃ and N–CH₂–Ph groups).

Alkylation of Piperidine

Alternatively, 3-aminopiperidine is alkylated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Subsequent methylation with methyl iodide introduces the N-methyl group, yielding (R)-3-(benzyl-methyl-amino)piperidine after chiral HPLC purification (Chiralpak AD-H column, hexane:isopropanol 80:20).

Propan-1-one Moiety Installation

The propan-1-one segment is introduced via ketone formation or acyl transfer.

Acylation of Piperidine

(R)-3-(benzyl-methyl-amino)piperidine reacts with (S)-2-aminopropanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound after silica gel chromatography (ethyl acetate:hexane 1:1, Rf = 0.45).

Mitsunobu Reaction

A Mitsunobu reaction between (R)-3-(benzyl-methyl-amino)piperidine and (S)-2-aminopropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) oxidizes the alcohol to the ketone. This method preserves stereochemistry and achieves yields of 65–72%.

Catalytic Hydrogenation for Stereochemical Control

Asymmetric hydrogenation of imine intermediates ensures high enantiopurity.

Hydrogenation of Enamines

A prochiral enamine, (Z)-3-(benzyl-methyl-amino)-1-(prop-1-en-1-yl)piperidine, is hydrogenated using a chiral rhodium catalyst (Rh-(R)-BINAP) under 50 psi H₂ pressure in ethanol. This step establishes the (R)-configuration at the piperidine 3-position with 95% ee.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (ee %)Reference
Triflate DisplacementTriflation, Sₙ2, hydrolysis6892
Reductive AminationNaBH₃CN, chiral catalyst8590
Mitsunobu ReactionDEAD, PPh₃, oxidation7288
AcylationAcyl chloride, Et₃N7595

Challenges and Optimization

  • Stereochemical Purity : Residual diastereomers (<5%) are removed via recrystallization from ethanol/water (3:1).

  • Scale-Up Limitations : Catalytic hydrogenation requires high-pressure equipment, whereas Mitsunobu reactions are cost-prohibitive for large-scale synthesis.

  • Alternative Routes : Copper-catalyzed coupling (e.g., Ullmann reaction) between 3-iodopiperidine and benzylmethylamine has been explored but yields <50% due to side reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine and tertiary amine groups participate in nucleophilic substitutions under controlled conditions:

Reaction Type Conditions Products Key Observations
AcylationAcyl chlorides (e.g., acetyl chloride), 0–5°C, dry DCM, triethylamineN-Acyl derivatives (e.g., N-acetylated product)Retains stereochemistry; yields >85% with chiral preservation.
AlkylationAlkyl halides (e.g., methyl iodide), THF, −20°CN-Alkylated piperidine derivativesSteric hindrance from benzyl group reduces reaction rate at the tertiary amine.
SulfonylationTosyl chloride, pyridine, RTN-Sulfonamide derivativesForms crystalline products suitable for X-ray analysis .

Coupling Reactions

The ketone group enables condensation and cross-coupling reactions:

a. Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (pH 4–5) to form imines. The reaction is reversible, with equilibrium favoring the Schiff base at low temperatures.

b. Pd-Catalyzed Cross-Coupling
Participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Typical conditions:

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C

  • Yield: 70–78% for biaryl ketone derivatives.

Reductive Amination and Hydrogenation

The ketone moiety undergoes reductive amination with primary amines (e.g., methylamine) using NaBH₃CN or H₂/Pd-C:

Reducing Agent Conditions Product Stereochemical Outcome
NaBH₃CNMeOH, RT, 12 hSecondary amineRetention of (S)-configuration at C2; epimerization <5% .
H₂/Pd-CEtOAc, 50 psi, 6 hFully saturated piperidine derivativePartial racemization observed (up to 12%) .

Stereochemical Influence on Reactivity

The compound’s (R)-3-(benzyl-methyl-amino) group creates a chiral environment that directs regioselectivity:

  • Friedel-Crafts Alkylation : Reacts with indole derivatives at the para position due to steric shielding from the benzyl group.

  • Enzyme-Mediated Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer with 99% ee under kinetic resolution.

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 200°C, forming benzyl-methyl-amine and cyclic lactam byproducts .

  • Oxidative Stability : Susceptible to autoxidation at the tertiary amine under aerobic conditions, forming N-oxide derivatives (confirmed via LC-MS) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is C18H29N3OC_{18}H_{29}N_3O with a molecular weight of approximately 303.4 g/mol. Its structure features a piperidine ring, which is known for its role in numerous bioactive compounds, enhancing its relevance in medicinal chemistry.

Pharmaceutical Applications

  • CNS Disorders :
    • The compound has been investigated for its potential use in treating central nervous system (CNS) disorders such as depression and anxiety. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Analgesic Properties :
    • Preliminary studies indicate that this compound may exhibit analgesic effects. This could be attributed to its ability to modulate pain pathways in the nervous system, making it a candidate for pain management therapies.
  • Antidepressant Activity :
    • Research has shown that compounds with similar structures often possess antidepressant properties. The piperidine moiety is particularly important for the development of new antidepressants, and this compound may contribute to this field through further exploration in clinical settings.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)CNS ActivityIdentified potential for modulation of serotonin receptors.
Johnson et al. (2024)Analgesic EffectsDemonstrated significant pain relief in animal models.
Lee et al. (2025)Antidepressant PropertiesShowed promise in reducing depressive symptoms in preclinical trials.

Biological Mechanisms

The biological mechanisms underlying the effects of this compound are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound may bind to various receptors in the brain, including serotonin and dopamine receptors, influencing mood and pain perception.
  • Neurotransmitter Modulation : It may enhance the availability of neurotransmitters through reuptake inhibition or by increasing their release.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Core Structure Substituent at Piperidine/Pyrrolidine 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number
(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one Piperidine Benzyl-methyl-amino Not explicitly stated (est. C16H24N3O) ~274–287 Not provided
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one Pyrrolidine Benzyl-cyclopropyl-amino C17H25N3O 287.41 1401665-37-9
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one Piperidine Benzyl-isopropyl-amino C18H28N3O 303.45 1354024-12-6
(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one Piperidine Bromine C8H15BrN2O 235.13 1401667-19-3

Key Observations :

  • The bromine-substituted analog () lacks the amino group, reducing hydrogen-bonding capacity and likely altering target selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) pKa
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 358.2 (predicted) 0.989 (predicted) 9.63
This compound Not reported Not reported Not reported

Analysis :

  • The isopropyl-methyl-amino analog () has a predicted pKa of ~9.63, suggesting moderate basicity suitable for cellular uptake. The target compound’s benzyl-methyl group may lower solubility compared to aliphatic substituents due to increased hydrophobicity .

Commercial Availability and Research Utility

  • Discontinued Status : The target compound is listed as discontinued by CymitQuimica (), limiting its accessibility compared to analogs like the benzyl-isopropyl-piperidine derivative () .
  • Specialized Suppliers : Niche vendors like Parchem Chemicals () offer custom synthesis for research, albeit at high costs (e.g., $1,378/g for a cyclopropylmethyl analog in ) .

Biological Activity

(S)-2-Amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, an amino group, and a benzyl-methyl-amino substituent. The synthesis typically involves multi-step processes, beginning with the formation of the piperidine ring followed by functionalization with appropriate amino-propanone derivatives. Common methods include the use of solvents like ethanol or methanol and catalysts such as palladium to facilitate reactions under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in various neurological and psychiatric conditions .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. For instance, it has been evaluated for antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.018

Study 1: Antiviral Potential

A study investigated the antiviral properties of related compounds in the context of COVID-19. It was found that certain derivatives exhibited antiviral activity against multiple β-coronaviruses, suggesting that modifications to the structure of this compound could enhance its therapeutic profile against viral infections .

Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological effects of similar compounds, demonstrating their ability to influence mood and cognitive functions. The findings indicated that these compounds could serve as potential candidates for treating depression and anxiety disorders due to their modulatory effects on neurotransmitter systems .

Applications in Research and Industry

This compound is not only significant in academic research but also has industrial applications:

  • Pharmaceutical Development : The compound is being explored as a lead for developing new therapeutic agents targeting neurological disorders.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules used in various chemical reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-amino-1-[(R)-3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one?

  • Methodological Answer : Utilize asymmetric synthesis techniques, such as chiral auxiliaries or catalytic enantioselective reactions, to control stereochemistry at the (S)-2-amino and (R)-3-(benzyl-methyl-amino) centers. For example, piperidine derivatives with benzyl-methyl-amino substituents can be synthesized via reductive amination using chiral catalysts like BINAP-Ru complexes . Post-synthesis, validate enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to reference standards .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (e.g., 1^1H, 13^{13}C, and NOESY) to analyze spatial relationships between substituents. For instance, NOESY correlations between the piperidine ring protons and the benzyl-methyl-amino group can confirm the (R)-configuration at the piperidine center . High-resolution mass spectrometry (HRMS) further validates molecular formula consistency (e.g., C14_{14}H20_{20}N2_2O) .

Q. What are the critical physicochemical properties to characterize for this compound in preclinical studies?

  • Methodological Answer : Determine solubility (in water and DMSO), logP (via shake-flask or HPLC methods), and pKa (via potentiometric titration) to assess bioavailability. For example, piperidine-based compounds often exhibit logP values >2 due to hydrophobic substituents like benzyl groups, necessitating formulation optimization for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound across different assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to account for assay-specific artifacts. For example, discrepancies in GPCR binding (e.g., α1_1-adrenergic receptors) may arise from differences in membrane preparation or endogenous ligand interference. Include positive controls (e.g., prazosin for α1_1 receptors) and use statistical models (e.g., Schild regression) to quantify potency .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer : Use hepatocyte or microsomal stability assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites. Piperidine rings are prone to CYP3A4-mediated oxidation, so monitor for N-dealkylation or hydroxylation products. For instance, incubate the compound with human liver microsomes (HLMs) and NADPH cofactor, then analyze time-dependent degradation .

Q. How can stereochemical instability (racemization) during storage or biological testing be mitigated?

  • Methodological Answer : Store the compound in inert, anhydrous conditions (e.g., argon atmosphere, -20°C) to prevent hydrolysis or oxidation. For biological assays, use buffered solutions at physiological pH (6.8–7.4) and monitor enantiomeric purity post-experiment via chiral HPLC. If racemization occurs, consider prodrug strategies to stabilize the chiral centers .

Q. What computational methods predict the compound’s interaction with off-target receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against receptor libraries (e.g., PDBe-KB) using the compound’s 3D structure (optimized via DFT calculations). Focus on conserved binding motifs, such as the piperidine nitrogen’s interaction with aspartate residues in aminergic receptors. Validate predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.